![molecular formula C13H13NO3S B162618 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-65-7](/img/structure/B162618.png)
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid, also known as MTTA, is a thiazole derivative that has been extensively studied in the field of medicinal chemistry. It is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid exerts its effects through multiple mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid induces apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have several biochemical and physiological effects. It reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It is easily synthesized and can be obtained in high purity. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in some experiments. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have neuroprotective effects and may be effective in preventing or slowing the progression of these diseases. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory properties and may be effective in reducing inflammation in these diseases. Additionally, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid may have potential as a therapeutic agent in the treatment of cancer. Further studies are needed to determine the full potential of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid in these and other areas.
Méthodes De Synthèse
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid can be synthesized by the reaction of 4-(4-bromomethyl)phenylthiazol-2-ylamine with 2-bromoacetic acid in the presence of a base. The resulting product is then hydrolyzed to obtain 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid. The synthesis method of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been well-established and can be easily reproduced in the laboratory.
Applications De Recherche Scientifique
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
138568-65-7 |
|---|---|
Nom du produit |
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C13H13NO3S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
2-[4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8(13(16)17)9-2-4-10(5-3-9)12-14-11(6-15)7-18-12/h2-5,7-8,15H,6H2,1H3,(H,16,17) |
Clé InChI |
IVCGUTXCHOMEFH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CO)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



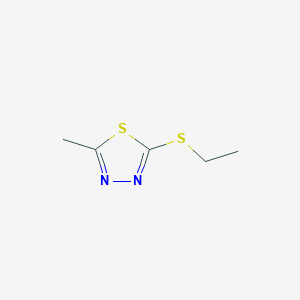
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
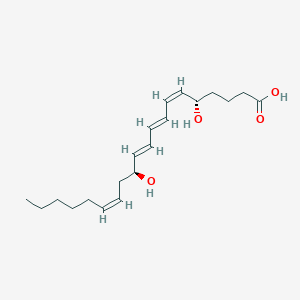

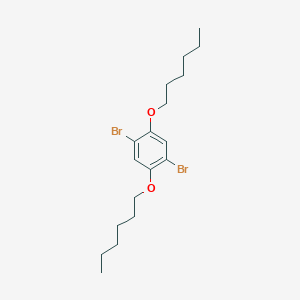
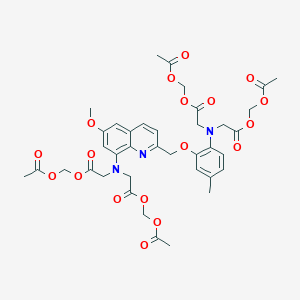
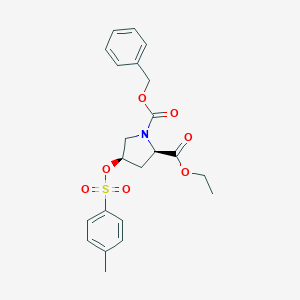
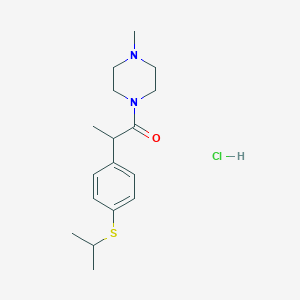
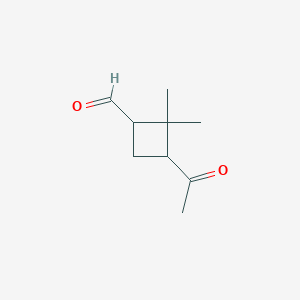
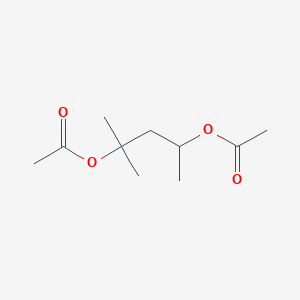
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
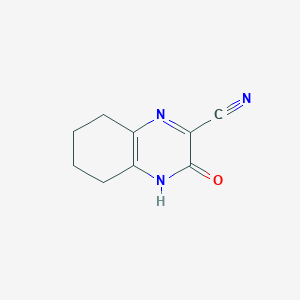
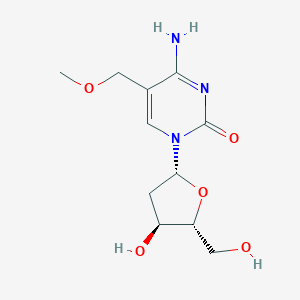
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)